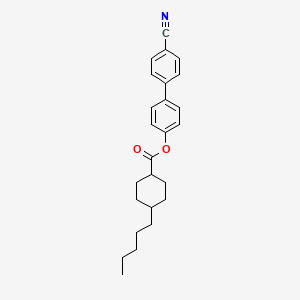
4'-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate is a compound known for its unique properties and applications in various fields. It is a derivative of cyanobiphenyl, which is a well-known nematic liquid crystal. This compound is particularly interesting due to its structural characteristics and the presence of both biphenyl and cyclohexane moieties, which contribute to its stability and functionality.
Métodos De Preparación
The synthesis of 4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate involves several steps. The process typically starts with the bromination of biphenyl to introduce a bromine atom. This is followed by the addition of aluminum chloride and butyryl chloride to form the intermediate compound. Potassium hydroxide and hydrazine are then added to remove the bromine atom and introduce a pentyl group. Finally, copper(I) cyanide and dimethylformamide (DMF) are used to replace the bromine with a cyano group, resulting in the formation of 4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate .
Análisis De Reacciones Químicas
4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Aplicaciones Científicas De Investigación
4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying the interactions between different biomolecules.
Industry: The compound is used in the production of liquid crystal displays (LCDs) and other electronic devices
Mecanismo De Acción
The mechanism of action of 4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can bind to certain proteins and enzymes, altering their activity and leading to various biological effects. The presence of the cyano group allows the compound to form strong interactions with its targets, enhancing its efficacy .
Comparación Con Compuestos Similares
4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate can be compared with other similar compounds, such as:
4-Cyano-4’-pentylbiphenyl: This compound is also a nematic liquid crystal and shares similar structural features with 4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate.
4’-Amyl-4-biphenylcarbonitrile: Another related compound with a similar structure but different alkyl chain length, which affects its physical and chemical properties.
Propiedades
Fórmula molecular |
C25H29NO2 |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
[4-(4-cyanophenyl)phenyl] 4-pentylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C25H29NO2/c1-2-3-4-5-19-6-12-23(13-7-19)25(27)28-24-16-14-22(15-17-24)21-10-8-20(18-26)9-11-21/h8-11,14-17,19,23H,2-7,12-13H2,1H3 |
Clave InChI |
ABLOCJKXEFSPCF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11704880.png)
![(5E)-5-[(2-hydroxy-3,5-dinitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11704886.png)

![Cycloheptyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11704898.png)
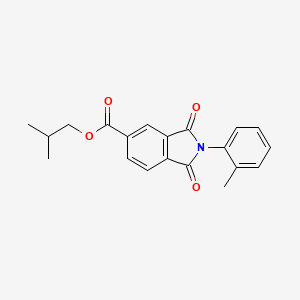
![1-hydroxy-2-{(E)-[(4-iodophenyl)imino]methyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11704907.png)
![(4Z)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704913.png)

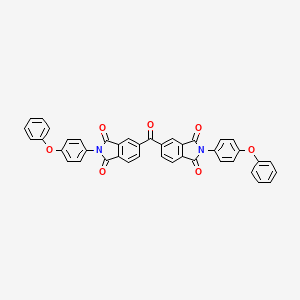

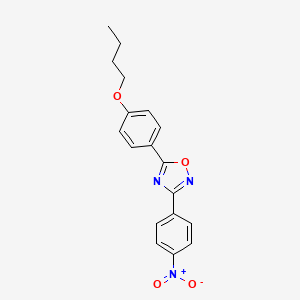
![5-bromo-2-({[4-(4-chlorophenoxy)phenyl]amino}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11704947.png)
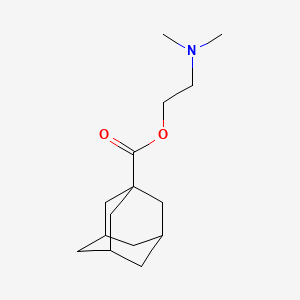
![N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide](/img/structure/B11704968.png)
